4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide
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Overview
Description
4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide is an organic compound with a benzamide structure It contains an amino group at the 4-position, a hydroxyl group at the 2-position, and a prop-2-en-1-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitro-2-hydroxybenzamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-amino-2-hydroxybenzamide is then alkylated with allyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-amino-2-oxo-N-(prop-2-en-1-yl)benzamide.
Reduction: Formation of this compound without the double bond.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The prop-2-en-1-yl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-hydroxybenzamide: Lacks the prop-2-en-1-yl group, making it less hydrophobic.
4-amino-N-(prop-2-en-1-yl)benzamide: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-hydroxy-N-(prop-2-en-1-yl)benzamide: Lacks the amino group, affecting its reactivity and interactions.
Uniqueness
4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both the amino and hydroxyl groups, which allow for versatile interactions with biological molecules. The prop-2-en-1-yl group adds hydrophobic character, enhancing its ability to interact with hydrophobic pockets in proteins.
Properties
IUPAC Name |
4-amino-2-hydroxy-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13/h2-4,6,13H,1,5,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIGMQNJZZEBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647017-64-9 |
Source
|
Record name | 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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